molecular formula C24H19N3O3S B6463296 2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione CAS No. 2549064-20-0

2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione

Cat. No. B6463296
M. Wt: 429.5 g/mol
InChI Key: NQPQDUWRXCDPIV-UHFFFAOYSA-N
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Description

2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione is a useful research compound. Its molecular formula is C24H19N3O3S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione is 429.11471265 g/mol and the complexity rating of the compound is 778. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione' involves the synthesis of the oxadiazole and benzothiazine rings separately, followed by their coupling to form the final product.

Starting Materials
4-methylbenzohydrazide, 4-methylbenzoyl chloride, sodium azide, sodium hydride, 2-phenylacetic acid, thionyl chloride, 2-aminobenzenethiol, acetic anhydride, phosphorus pentoxide, methyl iodide, sodium methoxide, 4-methylphenylhydrazine, phthalic anhydride, aniline

Reaction
Synthesis of 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid: React 4-methylbenzohydrazide with 2 equivalents of sodium azide in DMF to form the corresponding azide. Then, react the azide with thionyl chloride to form the corresponding acid chloride. Finally, react the acid chloride with 2-phenylacetic acid in the presence of triethylamine to form the oxadiazole carboxylic acid., Synthesis of 2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid: React 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with acetic anhydride and phosphorus pentoxide to form the corresponding anhydride. Then, react the anhydride with 2-aminobenzenethiol in the presence of triethylamine to form the benzothiazine carboxylic acid., Synthesis of 2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione: React 2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid with methyl iodide and sodium methoxide to form the corresponding methyl ester. Then, react the methyl ester with 4-methylphenylhydrazine in the presence of triethylamine to form the hydrazone. Finally, react the hydrazone with phthalic anhydride and aniline in the presence of acetic anhydride to form the final product.

properties

IUPAC Name

2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-1λ6,2-benzothiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O3S/c1-16-12-14-18(15-13-16)23-25-24(30-26-23)22-21(17-8-4-3-5-9-17)19-10-6-7-11-20(19)31(28,29)27(22)2/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQPQDUWRXCDPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=CC=CC=C4S(=O)(=O)N3C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-phenyl-2H-1lambda6,2-benzothiazine-1,1-dione

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